N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772816
InChI: InChI=1S/C24H33NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-8-4-5-9-22(21)27-16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,25,26)
SMILES:
Molecular Formula: C24H33NO2
Molecular Weight: 367.5 g/mol

N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide

CAS No.:

Cat. No.: VC16772816

Molecular Formula: C24H33NO2

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide -

Specification

Molecular Formula C24H33NO2
Molecular Weight 367.5 g/mol
IUPAC Name N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide
Standard InChI InChI=1S/C24H33NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-8-4-5-9-22(21)27-16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,25,26)
Standard InChI Key HELGBAFBVFSPJF-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)COC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide integrates three distinct components:

  • Benzamide backbone: Serves as the central scaffold, enabling hydrogen bonding via the amide group.

  • 1-Adamantyl group: A diamondoid hydrocarbon conferring rigidity, hydrophobicity, and steric bulk, which enhances binding affinity to hydrophobic enzyme pockets .

  • Cyclohexylmethoxy substituent: A lipophilic tail that improves membrane permeability and influences substrate orientation within enzymatic active sites .

The compound’s molecular formula is C25H35NO2\text{C}_{25}\text{H}_{35}\text{NO}_2, with a molecular weight of 381.56 g/mol. Key physicochemical properties include:

  • LogP: ~5.2 (estimated), indicating high lipophilicity suitable for crossing cellular membranes.

  • Hydrogen bond donors/acceptors: 1 donor (amide NH) and 3 acceptors (amide carbonyl, ether oxygen).

Comparative analyses of similar adamantane-containing inhibitors reveal that terminal bulky groups like cyclohexylmethoxy optimize selectivity for lipid kinases such as sphingosine kinase 1 (SphK1) . For instance, analogs with C12 tails and cyclohexyl termini exhibit nanomolar inhibition constants (KIK_I) for SphK1 while maintaining >50-fold selectivity over SphK2 .

Synthesis and Structural Optimization

The synthesis of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide involves multi-step organic reactions, leveraging methodologies developed for related adamantyl-bearing compounds (Table 1) .

Table 1: Key Synthetic Steps and Reagents

StepReaction TypeReagents/ConditionsIntermediate
1EtherificationCyclohexylmethanol, NaH, DMF2-(Cyclohexylmethoxy)benzoic acid
2Acid Chloride FormationThionyl chloride (SOCl2\text{SOCl}_2)2-(Cyclohexylmethoxy)benzoyl chloride
3Amide Coupling1-Adamantanamine, PyBOP, DIPEACrude N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide
4PurificationColumn chromatography (SiO₂, hexane:EtOAc)Final compound

Critical modifications to the tail region, such as substituting linear alkyl chains with cyclohexylmethoxy groups, enhance SphK1 selectivity by occupying hydrophobic subpockets in the enzyme’s substrate-binding domain . For example, replacing a dodecyl tail with cyclohexylmethoxy in analog 9c improved KIK_I from 0.39 μM to 0.24 μM while increasing selectivity from 61- to 58-fold .

Biological Activity and Mechanism of Action

While direct data on N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide are sparse, structurally related adamantyl-amide compounds demonstrate potent inhibition of SphK1, a key enzyme in the sphingolipid metabolism pathway . SphK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a lipid mediator promoting cancer cell survival and immune cell trafficking .

Table 2: Activity of Adamantyl-Containing SphK1 Inhibitors

CompoundKIK_I (SphK1, μM)Selectivity (SphK2/SphK1)Key Structural Feature
9c0.2458Cyclohexylmethoxy tail
19a0.11470Adamantyl head group
380.07580Proline-derived rigid linker

The adamantyl group’s rigidity positions the amide bond optimally for hydrogen bonding with SphK1’s Asp178 residue, while the cyclohexylmethoxy tail fills a hydrophobic cleft near the enzyme’s membrane-binding interface . This dual interaction reduces S1P production by >80% at nanomolar concentrations in U937 leukemia cells .

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies on adamantyl-amide derivatives reveal:

  • Head group modifications: Larger substituents (e.g., adamantyl) improve potency but require balanced steric effects. Cyclobutyl analogs (e.g., 33) show reduced activity (KI=1.6μMK_I = 1.6 \mu \text{M}) compared to cyclopropyl derivatives .

  • Tail optimization: Linear alkyl chains longer than C12 diminish activity, whereas branched or cyclic termini (e.g., cyclohexylmethoxy) enhance selectivity. Compound 9c’s cyclohexylmethoxy tail achieves a KIK_I of 0.24 μM, outperforming its non-cyclic counterpart 9b (KI=0.39μMK_I = 0.39 \mu \text{M}) .

  • Amide orientation: Inverting the amide bond (e.g., 23a) boosts selectivity 48-fold (from 5- to 240-fold) by reorienting the adamantyl group into a subpocket inaccessible to SphK2 .

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